![molecular formula C7H13N B1289260 5-アザスピロ[2.5]オクタン CAS No. 25337-01-3](/img/structure/B1289260.png)

5-アザスピロ[2.5]オクタン

概要

説明

5-Azaspiro[2.5]octane is a compound that features a spirocyclic structure, which is a type of bicyclic system where two rings are joined at a single atom. The compound is characterized by the presence of a nitrogen atom within the spirocyclic framework, which can impart unique chemical properties and reactivity patterns. This structure is of interest in the field of organic chemistry due to its potential applications in drug discovery and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, the synthesis of 1-oxo-2-oxa-5-azaspiro[3.4]octane was achieved using L-proline, which provided an optically active compound through a tandem aldol-lactonization reaction . Additionally, novel thia/oxa-azaspiro[3.4]octanes were synthesized through robust and step-economic routes, with the aim of creating multifunctional modules for drug discovery . These syntheses often involve the formation of spirocyclic frameworks through cyclization reactions, which can be optimized for enantioselectivity.

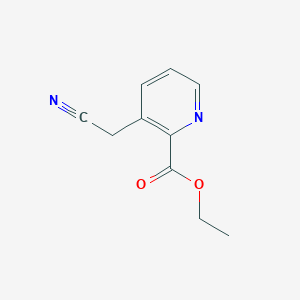

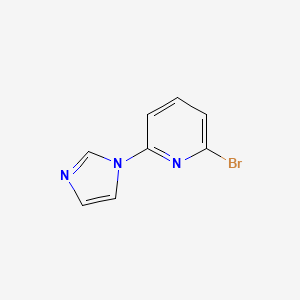

Molecular Structure Analysis

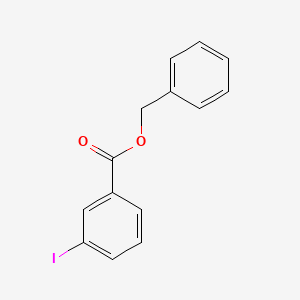

The molecular structure of spirocyclic compounds, including those similar to 5-Azaspiro[2.5]octane, has been elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined, revealing that the aziridine ring is spiro-fused to the cyclohexane ring with the nitrogen atom in an equatorial position . The cyclohexane ring adopts an undistorted chair conformation, which is a common feature in stable cyclohexane derivatives.

Chemical Reactions Analysis

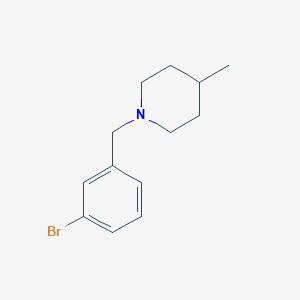

The reactivity of 5-Azaspiro[2.5]octane derivatives has been studied in various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been investigated, demonstrating the compound's ability to introduce a 1-hydroxycyclohexylamino group at the acidic position . This reactivity can lead to a range of transformations, including intramolecular nucleophilic attacks and the formation of geminal diamino acid derivatives. Such reactions are valuable for the construction of complex organic molecules with potential biological activity.

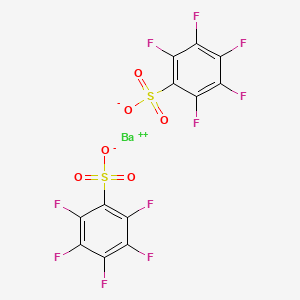

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Azaspiro[2.5]octane and its derivatives are influenced by their spirocyclic structure. The presence of the nitrogen atom within the ring system can affect the compound's polarity, solubility, and stability. The spirocyclic framework can also impact the compound's conformational preferences, which in turn can influence its reactivity and interaction with biological targets. These properties are crucial when considering the compound's potential applications in medicinal chemistry and drug design.

科学的研究の応用

有機合成

5-アザスピロ[2.5]オクタンは、特に複雑な分子構造を作成するためのビルディングブロックとして、有機合成において汎用性の高い化合物です。 そのユニークなスピロ環状構造は、多くの生物活性分子に存在するスピロ化合物の構築のための貴重なシンソンになります .

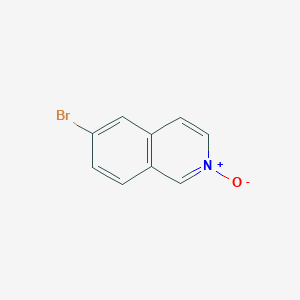

医薬品化学

医薬品化学では、5-アザスピロ[2.5]オクタン誘導体は、ヒトグルカゴン様ペプチド-1(GLP-1)受容体の小分子アゴニストとしての可能性を探求されてきました . この受容体の活性化は、インスリンの放出を刺激し、血漿グルコースレベルを低下させ、2型糖尿病や肥満の治療に貢献することができます。

求電子アミノ化

5-アザスピロ[2.5]オクタンは、N-、S-、C-、およびO-求核剤を含むさまざまな求核剤のための選択的な求電子アミノ化剤として役立ちます . その立体選択性と、強力な酸性または塩基性の副生成物の欠如により、有機分子に窒素含有官能基を導入するための魅力的な試薬となっています。

Safety and Hazards

5-Azaspiro[2.5]octane is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

作用機序

Target of Action

It’s worth noting that related compounds, such as 6-azaspiro[25]octanes, have been reported to act as agonists of the glucagon-like peptide-1 (GLP-1) receptor . More research is needed to confirm whether 5-Azaspiro[2.5]octane interacts with the same or similar targets.

Mode of Action

It’s known that 1-oxa-2-azaspiro[25]octane, a related compound, acts as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . This suggests that 5-Azaspiro[2.5]octane might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

The activation of the glp-1 receptor, a potential target of related compounds, is known to stimulate insulin release, lower plasma glucose levels, delay gastric emptying, increase satiety, suppress food intake, and promote weight loss . If 5-Azaspiro[2.5]octane acts on the same or similar targets, it could potentially influence these pathways.

Result of Action

If it acts similarly to related compounds, it could potentially stimulate insulin release, lower plasma glucose levels, and influence other metabolic processes . .

Action Environment

It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.

特性

IUPAC Name |

5-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(3-4-7)6-8-5-1/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOMGZZFCMNBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625606 | |

| Record name | 5-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25337-01-3 | |

| Record name | 5-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

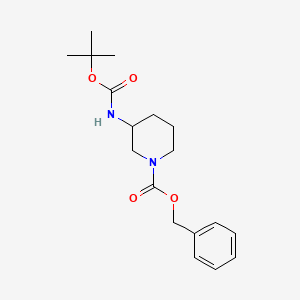

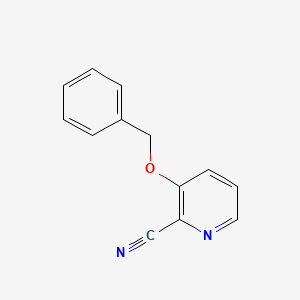

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

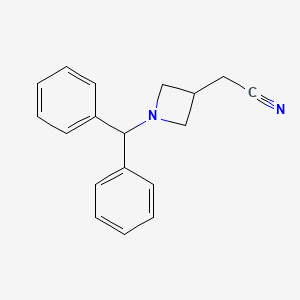

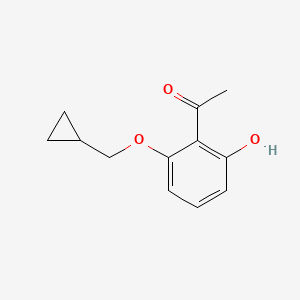

Feasible Synthetic Routes

Q & A

Q1: How do 5-Azaspiro[2.5]octane derivatives interact with ADAM metalloproteases and what are the downstream effects of this interaction?

A: While the provided research focuses on specific 5-Azaspiro[2.5]octane derivatives, it highlights their potential to act as inhibitors of ADAM metalloproteases, specifically ADAM10 and HER-2 sheddase. [, ] These enzymes are involved in the shedding of cell surface proteins, including growth factors and receptors, influencing various cellular processes. [, ] Inhibiting these enzymes can modulate downstream signaling pathways related to cell growth, proliferation, and migration, making them potential targets for cancer and other diseases. [, ]

Q2: What are the pharmacokinetic properties of compound 2, particularly regarding its ability to cross the blood-brain barrier?

A: Pharmacokinetic studies in mice demonstrated that compound 2 effectively crosses the blood-brain barrier. [] This characteristic makes it a potentially valuable pharmacological tool for investigating the role of ADAM10 in the central nervous system and for exploring its potential therapeutic applications in neurological diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。